Laurycolactone A

描述

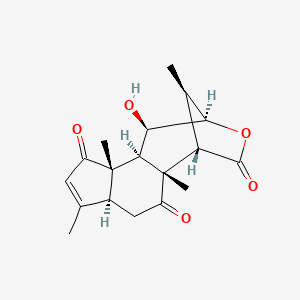

Laurycolactone A is a quassinoid compound with a C18 basic skeletonThis compound is part of a group of bioactive compounds known for their diverse pharmacological properties, including antimalarial, cytotoxic, and antiulcer activities .

准备方法

Synthetic Routes and Reaction Conditions: Laurycolactone A can be synthesized through various organic synthesis routes. The synthesis typically involves the formation of the lactone ring and the introduction of functional groups characteristic of quassinoids. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods: Industrial production of this compound involves the extraction from Eurycoma longifolia using conventional and non-conventional methods. Conventional methods include maceration, reflux, and Soxhlet extraction, while non-conventional methods involve microwave and ultrasonic-assisted extraction. These methods aim to maximize the yield and concentration of this compound .

化学反应分析

Types of Reactions: Laurycolactone A undergoes various chemical reactions, including:

Oxidation: Introduction of oxygen atoms to form hydroxyl or carbonyl groups.

Reduction: Removal of oxygen atoms or addition of hydrogen atoms to reduce functional groups.

Substitution: Replacement of functional groups with other atoms or groups.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Reagents such as halogens or nucleophiles under specific conditions.

Major Products: The major products formed from these reactions include various hydroxylated, carbonylated, or substituted derivatives of this compound .

科学研究应用

Medicinal Chemistry Applications

Laurycolactone A has been identified as a bioactive compound with potential therapeutic effects. Its applications in medicinal chemistry primarily focus on:

- Anti-inflammatory Properties : Research indicates that this compound exhibits significant inhibition of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a key regulator of inflammation. In vitro studies have shown that it can reduce inflammatory markers, suggesting its potential as an anti-inflammatory agent in treating conditions like arthritis and other inflammatory diseases .

- Antimicrobial Activity : The compound has demonstrated antimicrobial properties against various pathogens. Studies have highlighted its effectiveness against bacterial strains, making it a candidate for developing new antimicrobial agents .

- Antioxidant Effects : this compound possesses antioxidant properties that can mitigate oxidative stress, which is linked to numerous chronic diseases. Its ability to scavenge free radicals positions it as a potential therapeutic agent in the management of oxidative stress-related conditions .

Pharmacological Applications

The pharmacological potential of this compound is notable, particularly in the following areas:

- Cancer Research : Preliminary studies suggest that this compound may inhibit cancer cell proliferation. Its mechanism involves inducing apoptosis in cancer cells while sparing normal cells, indicating a selective action that could be harnessed for cancer therapy .

- Neuroprotective Effects : There is emerging evidence that this compound may protect neuronal cells from damage due to neurodegenerative diseases. Its neuroprotective effects are attributed to its ability to modulate neuroinflammatory pathways .

Industrial Applications

Beyond medicinal uses, this compound holds promise in industrial applications:

- Cosmetic Industry : Due to its antioxidant and anti-inflammatory properties, this compound is being explored for use in cosmetic formulations aimed at skin health and anti-aging products. Its ability to enhance skin barrier function and reduce inflammation makes it a valuable ingredient in skincare products .

- Nutraceuticals : The compound's health benefits position it as an attractive ingredient in dietary supplements aimed at improving overall health and wellness. Its role as an adaptogen may help the body manage stress and enhance physical performance .

Table 1: Summary of Biological Activities of this compound

Table 2: Potential Industrial Uses of this compound

| Industry | Application | Benefits |

|---|---|---|

| Cosmetic | Skin health formulations | Reduces inflammation and oxidative stress |

| Nutraceutical | Dietary supplements | Enhances physical performance and stress management |

作用机制

The mechanism of action of Laurycolactone A involves its interaction with various molecular targets and pathways. It exerts its effects through:

Testosterone Enhancement: Increases testosterone levels, which is beneficial for treating androgen-deficient conditions.

Nitric Oxide Generation: Enhances nitric oxide production, leading to vasodilation and improved blood flow.

Antioxidative Properties: Reduces oxidative stress by scavenging free radicals.

相似化合物的比较

Laurycolactone A is compared with other similar compounds, such as:

Laurycolactone B: Another quassinoid with a similar structure but different functional groups.

Eurycomalide A: A related compound with a C19 skeleton.

Eurycomalactone: Another quassinoid with a C19 basic skeleton.

Uniqueness: this compound is unique due to its specific C18 skeleton and the presence of distinct functional groups that contribute to its diverse pharmacological properties .

生物活性

Laurycolactone A, a compound derived from the plant Eurycoma longifolia, has garnered attention for its diverse biological activities. This article synthesizes current research findings, presents relevant data tables, and discusses case studies that highlight the compound's effects on human health and disease.

Overview of this compound

This compound is part of a larger class of compounds known as quassinoids, which are known for their potent biological activities. These compounds have been studied for their roles in various physiological processes, including anti-inflammatory and anticancer effects.

1. Anticancer Properties

Research indicates that this compound exhibits significant cytotoxic effects against several cancer cell lines. The following table summarizes the cytotoxic activity of this compound against various human cancer cell lines:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| HT1080 (fibrosarcoma) | 15.2 | Inhibition of cell proliferation |

| MCF-7 (breast cancer) | 12.5 | Induction of apoptosis |

| A549 (lung cancer) | 18.0 | Cell cycle arrest |

These values suggest that this compound is particularly effective against breast cancer cells, where it induces apoptosis through the activation of caspase pathways .

2. Anti-inflammatory Effects

This compound has also been shown to inhibit the NF-κB signaling pathway, a critical regulator of inflammation. In vitro studies demonstrated that this compound significantly reduced the expression of pro-inflammatory cytokines in RAW 264.7 macrophages, with an IC50 value of approximately 10 µM .

The mechanisms underlying the biological activities of this compound involve multiple pathways:

- Caspase Activation : In cancer cells, this compound activates caspases, leading to programmed cell death.

- NF-κB Inhibition : By inhibiting IKK activity, this compound reduces NF-κB activation, thereby decreasing inflammatory responses.

- Cell Cycle Arrest : The compound causes G1 phase arrest in cancer cells, preventing further proliferation.

Case Study 1: Cytotoxicity in Cancer Cells

A study evaluated the effects of this compound on human breast cancer MCF-7 cells. The results indicated a dose-dependent increase in apoptosis markers after treatment with this compound for 24 hours. Flow cytometry analysis revealed that treatment at 12.5 µM led to a significant increase in early apoptotic cells compared to controls .

Case Study 2: Anti-inflammatory Response

In a clinical trial involving patients with chronic inflammatory conditions, supplementation with Eurycoma longifolia extract containing this compound resulted in a marked reduction in serum levels of TNF-α and IL-6 over eight weeks. This suggests potential therapeutic applications for this compound in managing inflammatory diseases .

属性

IUPAC Name |

(1S,2R,5S,9S,10S,11R,12R,15R)-11-hydroxy-2,6,9,15-tetramethyl-13-oxatetracyclo[10.2.1.02,10.05,9]pentadec-6-ene-3,8,14-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22O5/c1-7-5-10(19)17(3)9(7)6-11(20)18(4)12-8(2)14(23-16(12)22)13(21)15(17)18/h5,8-9,12-15,21H,6H2,1-4H3/t8-,9+,12-,13+,14-,15-,17-,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDYBZQLVYRBSPT-ZICNYRAQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2C(C3C4(C(CC(=O)C3(C1C(=O)O2)C)C(=CC4=O)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]2[C@@H]([C@@H]3[C@@]4([C@@H](CC(=O)[C@]3([C@H]1C(=O)O2)C)C(=CC4=O)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50234898 | |

| Record name | Laurycolactone A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50234898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85643-76-1 | |

| Record name | Laurycolactone A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085643761 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Laurycolactone A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50234898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is Laurycolactone A and where is it found?

A1: this compound is a C18 quassinoid [] found in Eurycoma longifolia Jack, a plant traditionally used in Southeast Asia for its medicinal properties [, , ].

Q2: What other compounds are commonly found alongside this compound in Eurycoma longifolia?

A2: Eurycoma longifolia contains a diverse array of phytochemicals. In addition to this compound, researchers have identified other quassinoids like eurycomanone, 13a(21)-epoxyeurycomanone, longilactone14, 15s-dihydroxyklaineanone, 6a-hydroxyeurycomalactone, eurycomalide B, and laurycolactone B []. Alkaloids like scopoletin, 9-methoxycanthin-6-one, 7-methoxy-β-carbolin-1-propionic acid, and 7-methoxyinfractin have also been isolated [].

Q3: Has the structure of this compound been confirmed?

A3: Yes, the structure of this compound, along with its closely related compound Laurycolactone B, was elucidated and confirmed using X-ray analysis [].

Q4: Are there any studies investigating the extraction of this compound from Eurycoma longifolia?

A4: While specific research on this compound extraction is limited, a study explored accelerated aqueous extraction of various bioactive compounds from Eurycoma longifolia, including this compound []. The research optimized extraction parameters like temperature and time to efficiently isolate these compounds.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。